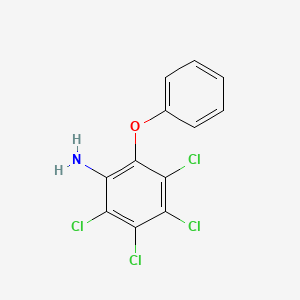
2,3,4,5-Tetrachloro-6-phenoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrachloro-6-phenoxyaniline is an organic compound characterized by the presence of four chlorine atoms and a phenoxy group attached to an aniline core. This compound is part of the broader class of chlorinated anilines, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-phenoxyaniline typically involves the chlorination of phenoxyaniline under controlled conditions. One common method includes the reaction of aniline with a chlorinating agent such as sulfuryl chloride in the presence of an inert organic solvent like chlorobenzene. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The crude product is often purified through recrystallization or other separation techniques to obtain the final compound .
化学反応の分析
Types of Reactions
2,3,4,5-Tetrachloro-6-phenoxyaniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: DDQ, molecular oxygen.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,3,4,5-Tetrachloro-6-phenoxyaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2,3,4,5-Tetrachloro-6-phenoxyaniline involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or pathways, depending on its structural configuration. For example, it may inhibit enzymes involved in oxidative stress pathways or interact with cellular receptors to modulate biological activities .
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrachlorophenol: Similar in structure but lacks the phenoxy group.
Pentachloropyridine: Contains five chlorine atoms and a pyridine ring, used in similar applications.
Uniqueness
2,3,4,5-Tetrachloro-6-phenoxyaniline is unique due to the presence of both the phenoxy group and multiple chlorine atoms, which confer distinct chemical reactivity and biological activity compared to other chlorinated anilines and related compounds .
生物活性
Overview
2,3,4,5-Tetrachloro-6-phenoxyaniline is a chlorinated aniline derivative characterized by the presence of four chlorine atoms and a phenoxy group attached to an aniline core. This compound is part of a larger class of chlorinated anilines known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. Understanding its biological activity is crucial for assessing its potential therapeutic applications and environmental impact.
| Property | Value |
|---|---|
| Molecular Formula | C12H7Cl4N0 |
| Molecular Weight | 323.0 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZUMRAASOHVUGRC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)N |
The biological activity of this compound involves its interaction with various molecular targets. It can act as an enzyme inhibitor , particularly in pathways related to oxidative stress. The compound's structure allows it to interact with cellular receptors and modulate biological activities through various mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Interaction: It can bind to specific receptors, influencing cellular signaling processes.
Antimicrobial Activity
Research has demonstrated that chlorinated anilines exhibit significant antimicrobial properties. A study on similar compounds indicated that this compound could potentially inhibit bacterial growth through its reactive chlorine atoms that disrupt cellular functions.
Cytotoxicity
In vitro studies have shown that chlorinated anilines can exhibit cytotoxic effects on various cell lines. The cytotoxicity of this compound was evaluated using different concentrations on human cell lines:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 65 |
| 100 | 40 |
The results indicate a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy.
Case Studies
-
Case Study on Environmental Impact:
A study examined the effects of chlorinated anilines on aquatic ecosystems. It was found that exposure to this compound led to significant alterations in microbial communities and reduced biodiversity in freshwater habitats. -
Case Study on Pharmaceutical Applications:
Research into the compound's potential as a pharmaceutical agent revealed promising results in preclinical trials for treating oxidative stress-related disorders. The compound showed efficacy in reducing markers of oxidative damage in animal models.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other chlorinated compounds:
| Compound | Antimicrobial Activity | Cytotoxicity Level |
|---|---|---|
| 2,3,4,5-Tetrachlorophenol | Moderate | High |
| Pentachloropyridine | High | Moderate |
| 2,4-Dichlorophenoxyacetic Acid | Low | Low |
This comparison highlights the unique position of this compound due to its balanced antimicrobial and cytotoxic properties.
特性
分子式 |
C12H7Cl4NO |
|---|---|
分子量 |
323.0 g/mol |
IUPAC名 |
2,3,4,5-tetrachloro-6-phenoxyaniline |
InChI |
InChI=1S/C12H7Cl4NO/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H,17H2 |
InChIキー |
ZUMRAASOHVUGRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















